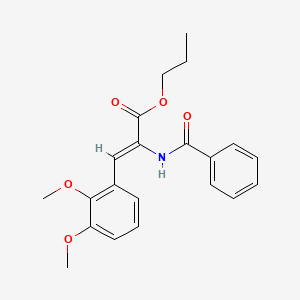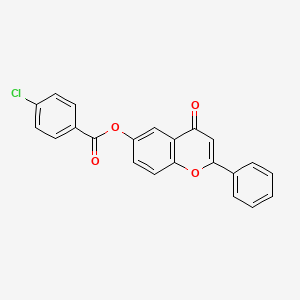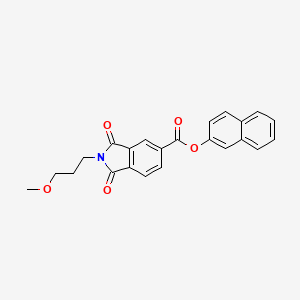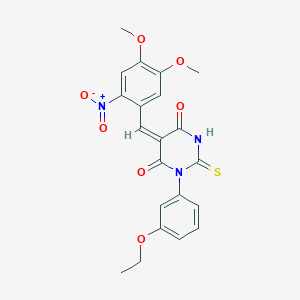![molecular formula C13H12N2OS2 B4582903 3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones, including compounds similar to the one , often involves multi-component reactions that emphasize step economy and reduced catalyst loading for environmental sustainability. For instance, Shi et al. (2018) described a one-step synthesis method via a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, showcasing a green approach to synthesizing this class of compounds (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by a fused ring system that includes a thieno[2,3-d] ring and a pyrimidin-4-one moiety. The crystal structure determination of similar compounds reveals a conformation that supports the potential for hydrogen bonding and stacking interactions, which are crucial for its chemical behavior and reactivity (Chen & Liu, 2019).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidin-4-ones includes its ability to undergo various chemical transformations. For example, the synthesis of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors showcases the compound's versatility in reacting with different chemical groups for pharmaceutical applications (Golub et al., 2011).
Applications De Recherche Scientifique
Physicochemical Properties and Antimicrobial Activity
Researchers have investigated the physicochemical properties and antimicrobial activity of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds, which are related to the requested chemical structure, exhibit moderate and selective activity against Gram-positive bacterial strains. The study detailed their dissociation constants (pKa) and partition coefficients (log P), suggesting implications for antimicrobial activity and cytotoxicity based on their physicochemical properties (Candia et al., 2017).
Antimicrobial Investigations
Another study focused on the antimicrobial effects of thieno[2,3-d]pyrimidin-4-one derivatives, indicating different levels of antibacterial and antifungal effects. These findings highlight the potential of thieno[2,3-d]pyrimidin-4-one compounds in developing new antimicrobial agents, with certain derivatives showing inhibitory effects similar or superior to reference drugs like Tetracycline (Gaber et al., 2010).
Antiproliferative Evaluation
The antiproliferative activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones against cancer cell lines, including human breast cancer (MCF-7), has been explored. These compounds have shown to induce apoptotic cell death, suggesting their potential use in cancer therapy (Atapour-Mashhad et al., 2017).
Inhibitors of Human Protein Kinase CK2
Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and tested as inhibitors of human protein kinase CK2. This research has identified compounds with potent inhibitory activity, offering insights into the development of new pharmaceuticals targeting CK2 (Golub et al., 2011).
Propriétés
IUPAC Name |
11-methyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-3-7-17-13-14-11-10(12(16)15(13)2)8-5-4-6-9(8)18-11/h1H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMBWKJJAJDNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC#C)SC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)
![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)




![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)
![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![N'-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4582888.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)

![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)
